
1,2-Dimethyl-1,2,3,4-tetrahydropteridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings. This compound is of significant interest due to its structural similarity to naturally occurring pteridines, which play crucial roles in biological systems as pigments, enzyme cofactors, and in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine can be synthesized through various methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce fully saturated tetrahydropteridines .
科学研究应用
1,2-Dimethyl-1,2,3,4-tetrahydropteridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives used in various chemical studies.
Biology: The compound is used to study enzyme mechanisms and metabolic pathways involving pteridines.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or drug candidates, is ongoing.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1,2-Dimethyl-1,2,3,4-tetrahydropteridine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a cofactor for certain enzymes, facilitating biochemical reactions. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydropteridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with a different ring structure and biological activity.
1,2,3,4-Tetrahydropyridine: Similar in structure but with different substituents and applications
Uniqueness
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is unique due to its specific methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various research applications .
属性
CAS 编号 |
61156-96-5 |
|---|---|
分子式 |
C8H12N4 |
分子量 |
164.21 g/mol |
IUPAC 名称 |
1,2-dimethyl-3,4-dihydro-2H-pteridine |
InChI |
InChI=1S/C8H12N4/c1-6-11-5-7-8(12(6)2)10-4-3-9-7/h3-4,6,11H,5H2,1-2H3 |
InChI 键 |
YHFHDTUNNFXICZ-UHFFFAOYSA-N |
规范 SMILES |
CC1NCC2=NC=CN=C2N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
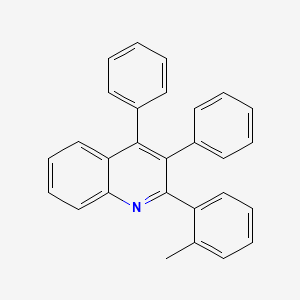
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
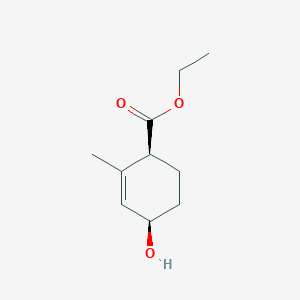
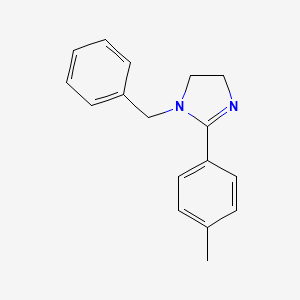
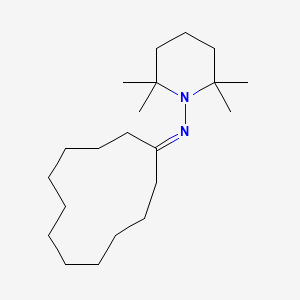
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
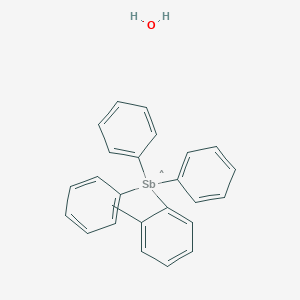
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
